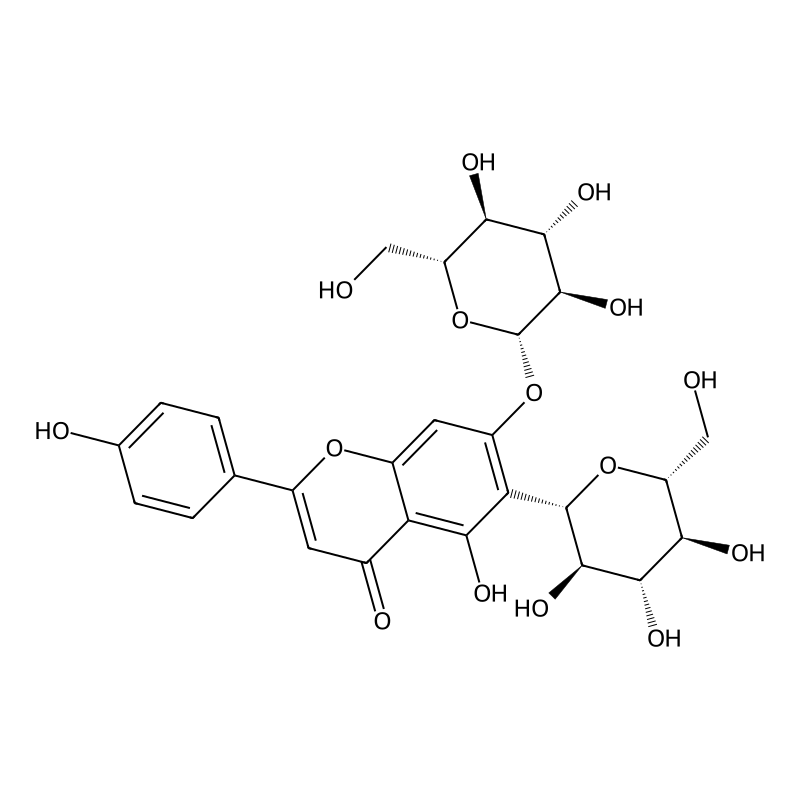

Saponarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Saponarin (apigenin-6-C-glucosyl-7-O-glucoside) is a highly stable, di-glycosylated flavone predominantly sourced from young barley leaves (Hordeum vulgare). From a procurement perspective, Saponarin is distinguished from standard commercial flavonoids by its dual sugar moieties, which impart exceptional aqueous solubility and formulation stability compared to its aglycone counterparts. It functions as a potent UV-B protectant, a robust radical scavenger, and a validated hepatoprotective agent. For industrial and pharmaceutical buyers, Saponarin offers a highly standardized, water-soluble active ingredient that bypasses the bioavailability and precipitation issues common to generic flavonoid extracts, making it a highly soluble precursor for dermatological, hepatoprotective, and functional beverage applications[1].

Research Fit

Substituting highly purified Saponarin with generic aglycones (such as apigenin), mono-glycosides (like isovitexin), or crude barley grass extracts introduces critical formulation failures. Aglycones suffer from notoriously poor aqueous solubility, requiring complex delivery systems or harsh solvents that complicate downstream manufacturing and clean-label claims. Conversely, crude botanical extracts suffer from batch-to-batch variability and high chlorophyll content, which can cause rapid photo-degradation and undesirable color shifts in finished liquid products. Furthermore, Saponarin’s specific 7-O-glucosylation is required to achieve its precise pharmacokinetic profile and maximal induction of skin-barrier genes; substituting it with the mono-glycoside isovitexin fails to replicate these exact cellular responses and solubility metrics in dermatological or hepatoprotective manufacturing [1].

Substitution Risk

Hepatoprotective Efficacy vs. Industry Standard Silymarin

In models of paracetamol-induced liver injury, Saponarin demonstrates hepatoprotective efficacy that matches the industry-standard botanical extract, Silymarin. When administered at 80 mg/kg, Saponarin fully restored depleted cellular glutathione (GSH) levels and reduced malondialdehyde (MDA) accumulation back to healthy baseline control levels, mirroring the quantitative performance of Silymarin. This establishes Saponarin as a highly viable, non-inferior alternative for liver-support formulations [1].

| Evidence Dimension | Reduction of Malondialdehyde (MDA) in hepatotoxicity model |

| Target Compound Data | Saponarin (80 mg/kg) reduced MDA by 18% vs toxic control, restoring levels to baseline |

| Comparator Or Baseline | Silymarin (Positive Control) showed equivalent restoration to baseline |

| Quantified Difference | Saponarin demonstrated statistical parity with the benchmark Silymarin in mitigating lipid peroxidation. |

| Conditions | Paracetamol-induced in vivo hepatotoxicity model (rat liver homogenate) |

Buyers formulating liver-support therapeutics can confidently procure Saponarin as a high-efficacy alternative to Silymarin with equivalent biomarker restoration.

Cellular Toxicity Profile at Extreme Concentrations vs. Silymarin

Beyond matching therapeutic efficacy, Saponarin exhibits a quantifiably lower cytotoxicity profile at extreme concentrations compared to Silymarin. In isolated rat hepatocytes exposed to maximum test concentrations, Saponarin induced significantly less baseline cellular damage than the benchmark. Specifically, while high-dose Silymarin decreased cell viability by 47%, Saponarin only reduced viability by 36%. Furthermore, Silymarin caused a 94% increase in baseline MDA (lipid peroxidation) at these extreme doses, whereas Saponarin caused only a 76% increase [1].

| Evidence Dimension | Reduction in cell viability at maximum in vitro concentration |

| Target Compound Data | Saponarin decreased cell viability by 36% |

| Comparator Or Baseline | Silymarin decreased cell viability by 47% |

| Quantified Difference | Saponarin demonstrated an 11% absolute improvement in cell viability (lower cytotoxicity) at maximum doses compared to Silymarin. |

| Conditions | Freshly isolated rat hepatocytes treated with highest compound concentrations alone |

The wider therapeutic window and lower high-dose cytotoxicity make Saponarin a safer procurement choice for highly concentrated nutraceutical or pharmaceutical formulations.

Active Induction of Epidermal Barrier Genes

Unlike generic flavonoids that act merely as passive radical scavengers, Saponarin actively upregulates critical structural genes in human keratinocytes. At a concentration of 100 µM, Saponarin significantly induces the expression of hyaluronan synthase-3 (HAS3), aquaporin-3 (AQP3), and the cathelicidin antimicrobial peptide (LL-37) in HaCaT cells. This active genetic modulation provides a dual-action mechanism—combining UV-B absorption with active moisture-barrier repair—that crude extracts and simple aglycones cannot reliably replicate [1].

| Evidence Dimension | Expression of skin barrier genes (HAS3, AQP3, LL-37) |

| Target Compound Data | Saponarin (100 µM) significantly induced gene expression |

| Comparator Or Baseline | Untreated baseline vehicle |

| Quantified Difference | Significant upregulation of barrier-critical mRNA transcripts vs. control |

| Conditions | Human immortalized keratinocyte (HaCaT) cell culture |

Justifies the premium procurement of Saponarin for advanced dermatological products targeting active skin barrier repair and deep hydration, rather than just basic antioxidant protection.

Aqueous Processability and Formulation Stability

The structural addition of the 7-O-glucoside to the isovitexin backbone transforms Saponarin into a highly polar, di-glycosylated molecule. This dual-sugar configuration dramatically enhances its aqueous solubility compared to its aglycone core (apigenin) or mono-glycoside precursors. In industrial processing, this translates to rapid dissolution in aqueous and hydroalcoholic solvents, eliminating the need for harsh solubilizers, lipid-based delivery systems, or heating steps that are typically required to prevent aglycone precipitation in liquid formulations [1].

| Evidence Dimension | Aqueous solubility and phase stability |

| Target Compound Data | Saponarin (di-glycosylated flavone) exhibits high aqueous solubility |

| Comparator Or Baseline | Apigenin (aglycone) and Isovitexin (mono-glycoside) |

| Quantified Difference | Di-glycosylation prevents the rapid precipitation and low bioavailability characteristic of the highly hydrophobic apigenin core. |

| Conditions | Standard aqueous and hydroalcoholic formulation matrices |

Procurement teams sourcing for liquid nutraceuticals or clear cosmetics must prioritize Saponarin over aglycones to ensure shelf-life stability and eliminate costly solubilization processing steps.

Premium Hepatoprotective Nutraceuticals

Driven by its head-to-head parity with Silymarin in restoring GSH and reducing MDA levels, Saponarin is a highly validated active pharmaceutical ingredient (API) or premium nutraceutical compound for liver support formulas. Its lower cytotoxicity at high concentrations allows formulators to develop high-potency liver detox products with a wider safety margin than traditional milk thistle extracts [1].

Advanced Cosmeceuticals and UV-B Defense Serums

Because Saponarin strongly absorbs in the UV-B spectrum and actively induces aquaporin-3 and hyaluronan synthase-3 expression in keratinocytes, it is highly recommended for procurement in anti-aging and sun-recovery serums. Its high aqueous solubility ensures seamless integration into lightweight, water-based dermatological formulations without the precipitation risks associated with aglycone flavonoids [2].

Clear-Formulation Functional Beverages

The di-glycosylated structure of Saponarin grants it superior water solubility compared to mono-glycosides (isovitexin) or aglycones (apigenin). This makes it a highly suitable flavonoid for procurement in the functional beverage sector, where maintaining optical clarity, preventing sedimentation over shelf-life, and delivering a high dose of plant-based antioxidants are critical manufacturing requirements [3].

Application Fit Matrix

References

- [1] Simeonova, R., et al. (2013). Hepatoprotective and Antioxidant Effects of Saponarin, Isolated from Gypsophila trichotoma Wend. on Paracetamol-Induced Liver Damage in Rats. BioMed Research International, 2013, 757126.

- [2] Min, S. Y., et al. (2021). Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells. International Journal of Molecular Sciences, 22(16), 8431.

- [3] Hong, J. H., et al. (2023). Saponarin, a Di-glycosyl Flavone from Barley (Hordeum vulgare L.): An Effective Compound for Plant Defense and Therapeutic Application. ACS Omega, 8(25), 22285–22295.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

2: Simeonova R, Kondeva-Burdina M, Vitcheva V, Krasteva I, Manov V, Mitcheva M. Protective effects of the apigenin-O/C-diglucoside saponarin from Gypsophila trichotoma on carbone tetrachloride-induced hepatotoxicity in vitro/in vivo in rats. Phytomedicine. 2014 Jan 15;21(2):148-54. doi: 10.1016/j.phymed.2013.07.014. Epub 2013 Sep 4. PubMed PMID: 24011529.

3: Misawa K, Takahashi Y, Sato S. First synthesis of saponarin, 6-C- and 7-O-di-β-D-glucosylapigenin. Chem Pharm Bull (Tokyo). 2013;61(7):776-80. PubMed PMID: 23812402.

4: Seo KH, Park MJ, Ra JE, Han SI, Nam MH, Kim JH, Lee JH, Seo WD. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells. Food Funct. 2014 Nov;5(11):3005-13. doi: 10.1039/c4fo00612g. PubMed PMID: 25238253.

5: Simeonova R, Vitcheva V, Kondeva-Burdina M, Krasteva I, Manov V, Mitcheva M. Hepatoprotective and antioxidant effects of saponarin, isolated from Gypsophila trichotoma Wend. on paracetamol-induced liver damage in rats. Biomed Res Int. 2013;2013:757126. doi: 10.1155/2013/757126. Epub 2013 Jun 26. PubMed PMID: 23878818; PubMed Central PMCID: PMC3708395.

6: Simeonova R, Vitcheva V, Krasteva I, Zdraveva P, Konstantinov S, Ionkova I. Antidiabetic and antioxidant effects of saponarin from Gypsophila trichotoma on streptozotocin-induced diabetic normotensive and hypertensive rats. Phytomedicine. 2016 May 15;23(5):483-90. doi: 10.1016/j.phymed.2016.02.024. Epub 2016 Mar 8. PubMed PMID: 27064007.

7: Vitcheva V, Simeonova R, Krasteva I, Yotova M, Nikolov S, Mitcheva M. Hepatoprotective effects of saponarin, isolated from Gypsophila trichotoma Wend. on cocaine-induced oxidative stress in rats. Redox Rep. 2011;16(2):56-61. doi: 10.1179/174329211X12989133691530. PubMed PMID: 21722413.

8: Kamiyama M, Shibamoto T. Flavonoids with potent antioxidant activity found in young green barley leaves. J Agric Food Chem. 2012 Jun 27;60(25):6260-7. doi: 10.1021/jf301700j. Epub 2012 Jun 18. Review. PubMed PMID: 22681491.

9: Sengupta S, Mukherjee A, Goswami R, Basu S. Hypoglycemic activity of the antioxidant saponarin, characterized as alpha-glucosidase inhibitor present in Tinospora cordifolia. J Enzyme Inhib Med Chem. 2009 Jun;24(3):684-90. doi: 10.1080/14756360802333075. PubMed PMID: 18951283.

10: SEIKEL MK, GEISSMAN TA. The flavonoid constituents of barley (Horedum vulgare). I. Saponarin. Arch Biochem Biophys. 1957 Sep;71(1):17-30. PubMed PMID: 13459424.

11: Chen T, Li HM, Zou DL, Du YZ, Shen YH, Li Y. Preparation of two flavonoid glycosides with unique structures from barley seedlings by membrane separation technology and preparative high-performance liquid chromatography. J Sep Sci. 2014 Dec;37(24):3760-6. doi: 10.1002/jssc.201400798. Epub 2014 Nov 4. PubMed PMID: 25283274.

12: Marinova K, Kleinschmidt K, Weissenböck G, Klein M. Flavonoid biosynthesis in barley primary leaves requires the presence of the vacuole and controls the activity of vacuolar flavonoid transport. Plant Physiol. 2007 May;144(1):432-44. Epub 2007 Mar 16. PubMed PMID: 17369433; PubMed Central PMCID: PMC1913782.

13: Zuo YM, Liu DH, Zhang ZL, Cai MT. [Study on chemical components of Tripterospermum chinense]. Zhong Yao Cai. 2014 Nov;37(11):2002-4. Chinese. PubMed PMID: 26027120.

14: Shibamoto T. A novel gas chromatographic method for determination of malondialdehyde from oxidized DNA. Methods Mol Biol. 2015;1208:49-62. doi: 10.1007/978-1-4939-1441-8_4. PubMed PMID: 25323498.

15: Lee YH, Kim JH, Kim SH, Oh JY, Seo WD, Kim KM, Jung JC, Jung YS. Barley Sprouts Extract Attenuates Alcoholic Fatty Liver Injury in Mice by Reducing Inflammatory Response. Nutrients. 2016 Jul 21;8(7). pii: E440. doi: 10.3390/nu8070440. PubMed PMID: 27455313; PubMed Central PMCID: PMC4963916.

16: Park MJ, Ra JE, Seo KH, Jang KC, Han SI, Lee JH, Kang YH, Nam MH, Seo WD. Identification and evaluation of flavone-glucosides isolated from barley sprouts and their inhibitory activity against bacterial neuraminidase. Nat Prod Commun. 2014 Oct;9(10):1469-72. PubMed PMID: 25522538.

17: Chomicki G, Bidel LP, Ming F, Coiro M, Zhang X, Wang Y, Baissac Y, Jay-Allemand C, Renner SS. The velamen protects photosynthetic orchid roots against UV-B damage, and a large dated phylogeny implies multiple gains and losses of this function during the Cenozoic. New Phytol. 2015 Feb;205(3):1330-41. doi: 10.1111/nph.13106. Epub 2014 Oct 23. PubMed PMID: 25345817.

18: Frangne N, Eggmann T, Koblischke C, Weissenböck G, Martinoia E, Klein M. Flavone glucoside uptake into barley mesophyll and Arabidopsis cell culture vacuoles. Energization occurs by H(+)-antiport and ATP-binding cassette-type mechanisms. Plant Physiol. 2002 Feb;128(2):726-33. PubMed PMID: 11842175; PubMed Central PMCID: PMC148933.

19: Obmann A, Purevsuren S, Zehl M, Kletter C, Reznicek G, Narantuya S, Glasl S. HPLC determination of flavonoid glycosides in Mongolian Dianthus versicolor Fisch. (Caryophyllaceae) compared with quantification by UV spectrophotometry. Phytochem Anal. 2012 May-Jun;23(3):254-9. doi: 10.1002/pca.1351. Epub 2011 Sep 7. PubMed PMID: 21898629.

20: Ishihara A, Ogura Y, Tebayashi S, Iwamura H. Jasmonate-induced changes in flavonoid metabolism in barley (Hordeum vulgare) leaves. Biosci Biotechnol Biochem. 2002 Oct;66(10):2176-82. PubMed PMID: 12450129.

Explore Compound Types